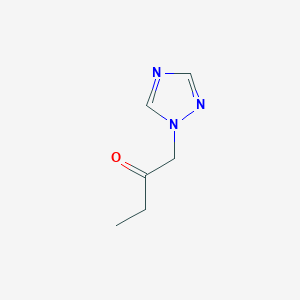![molecular formula C24H17FN4O2S B2626008 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide CAS No. 536710-86-8](/img/structure/B2626008.png)
2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide” is a compound with the molecular formula C24H17FN4O2S . It has a molecular weight of 444.5 g/mol . The compound is also known by several synonyms, including “536710-86-8” and "2-{[3-(4-fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-phenylacetamide" .
Molecular Structure Analysis
The compound has a complex structure that includes a pyrimido[5,4-b]indol-2-yl group attached to a 4-fluorophenyl group and a phenylacetamide group via a sulfanyl linker . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
The compound has several computed properties, including a XLogP3-AA of 4.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 5 . It also has a topological polar surface area of 103 Ų .Wissenschaftliche Forschungsanwendungen
Quantum Chemical Analysis and Antiviral Activity : A study by Mary et al. (2020) focused on the quantum chemical analysis of a similar molecule, 2- [(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluoro- phenyl)acetamide. They characterized it using FT-IR and FT-Raman spectra and investigated its antiviral potency against SARS-CoV-2 protein through molecular docking, revealing potential applications in antiviral therapy (Mary et al., 2020).
Inhibitory Activity Against Thymidylate Synthase : Gangjee et al. (1996, 1997) synthesized a series of compounds, including 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, which showed inhibitory activity against thymidylate synthase. These compounds were explored as potential antitumor and antibacterial agents (Gangjee et al., 1996), (Gangjee et al., 1997).
Synthesis of 5H-pyrimido[5,4-b]indole Derivatives : Research by Shestakov et al. (2009) explored reactions involving methyl 3-amino-1H-indole-2-carboxylates to form 5H-pyrimido[5,4-b]indole derivatives, which are structurally related to the compound . This study contributes to the understanding of the synthesis pathways and potential applications of such derivatives (Shestakov et al., 2009).
Antibacterial Activity of Pyrimidine-Containing Derivatives : Su et al. (2020, 2021) designed and synthesized a series of pyrimidine-containing derivatives, demonstrating significant inhibitory activities against various bacterial strains, suggesting potential applications in the development of new agrochemicals (Su et al., 2020), (Su et al., 2021).
Synthesis and Evaluation of Thieno[3,2-d]pyrimidines : A study by Hafez and El-Gazzar (2017) synthesized novel thieno[3,2-d]pyrimidine derivatives and evaluated their antitumor activity. This research contributes to the understanding of the therapeutic potential of pyrimidine analogues (Hafez & El-Gazzar, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O2S/c25-15-10-12-17(13-11-15)29-23(31)22-21(18-8-4-5-9-19(18)27-22)28-24(29)32-14-20(30)26-16-6-2-1-3-7-16/h1-13,27H,14H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTDKQUVHFUGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)NC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

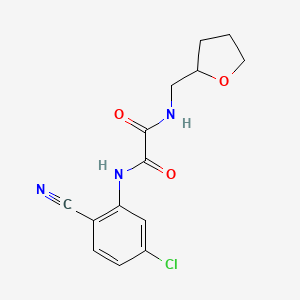


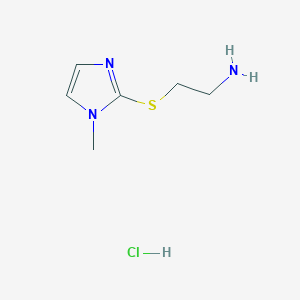
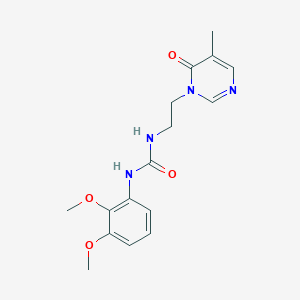
![4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid](/img/structure/B2625934.png)
![N-(2-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2625936.png)
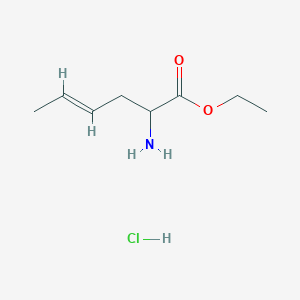
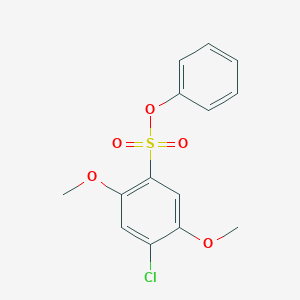
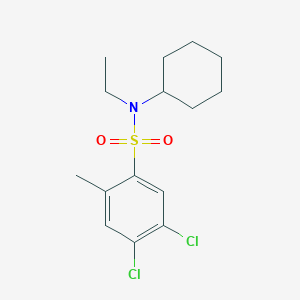

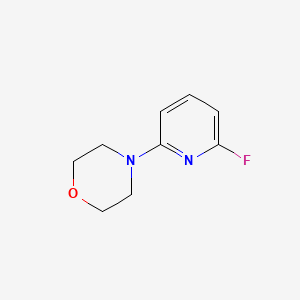
![6-((4-chlorobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2625945.png)
